4-Chloro-6-(4-ethylphenyl)pyrimidine
Description
4-Chloro-6-(4-ethylphenyl)pyrimidine is a substituted pyrimidine derivative featuring a chlorine atom at position 4 and a 4-ethylphenyl group at position 4.
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
4-chloro-6-(4-ethylphenyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-2-9-3-5-10(6-4-9)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3 |
InChI Key |
GOZOXJPXUFKQCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
The following analysis compares 4-Chloro-6-(4-ethylphenyl)pyrimidine with structurally related compounds, focusing on synthesis methods, substituent effects, and biological relevance.
Key Observations:
Chlorine Reactivity: The chlorine at position 4 serves as a leaving group, enabling nucleophilic substitution (e.g., with phenols, thiols, or amines) .
Substituent Effects :
- Lipophilicity : The 4-ethylphenyl group in the target compound likely increases lipophilicity compared to smaller substituents like methoxy or methylsulfonyl .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₂H in ) enhance electrophilicity at position 4, facilitating further derivatization .
Key Insights:
- Anticancer Potential: Thieno[3,2-d]pyrimidine derivatives () exhibit antiproliferative activity, suggesting that the target compound’s 4-ethylphenyl group may enhance tumor cell penetration .
- Antibacterial Activity : Pyrazolo[3,4-d]pyrimidines () demonstrate broad-spectrum antibacterial effects, likely due to interactions with bacterial topoisomerases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
